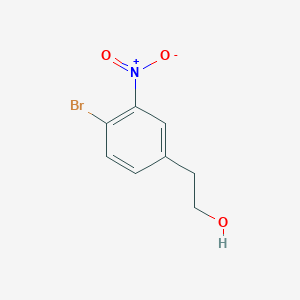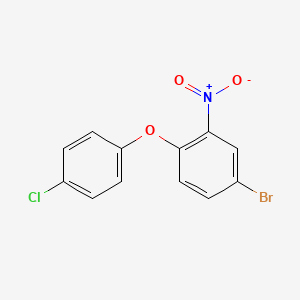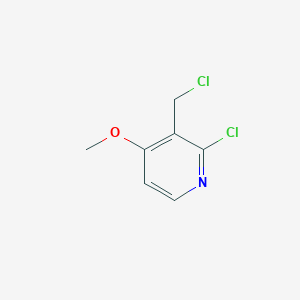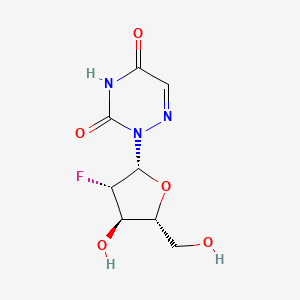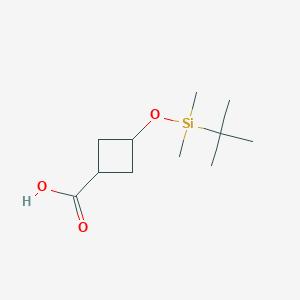
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H22O3Si. It is a derivative of cyclobutane, a four-membered ring structure, with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid typically involves the protection of cyclobutanol derivatives. One common method is the reaction of cyclobutanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors could also be considered for more efficient and sustainable production .
化学反应分析
Types of Reactions
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid involves its reactivity as a protected cyclobutane derivative. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations. The compound can participate in various chemical reactions, such as nucleophilic substitutions and eliminations, depending on the reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutanol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
(cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)methanol: Another related compound with a methanol group.
Uniqueness
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a TBDMS-protected carboxylic acid group. This structural feature allows for selective reactions at the carboxylic acid site while protecting the hydroxyl group from unwanted reactions .
属性
分子式 |
C11H22O3Si |
|---|---|
分子量 |
230.38 g/mol |
IUPAC 名称 |
3-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)15(4,5)14-9-6-8(7-9)10(12)13/h8-9H,6-7H2,1-5H3,(H,12,13) |
InChI 键 |
ILLJYPXDDMGNID-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



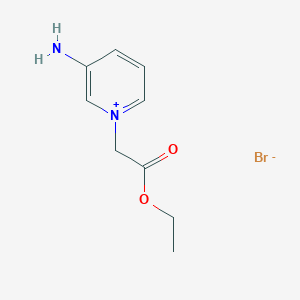
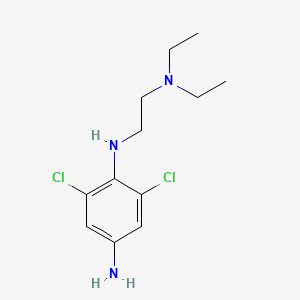

![Octahydropyrano[3,4-b][1,4]thiazine 4,4-dioxide](/img/structure/B13007063.png)
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
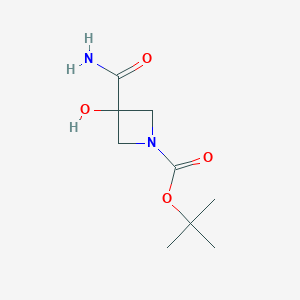
![3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13007079.png)
